molecular formula C10H10F2O3S B2732925 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid CAS No. 1339464-70-8

2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid

Cat. No.: B2732925
CAS No.: 1339464-70-8
M. Wt: 248.24
InChI Key: MUYUAEWKAISTGZ-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10F2O3S. . It is characterized by the presence of a difluoroethanesulfinyl group attached to a phenylacetic acid moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-bromoacetophenone with difluoroethanesulfinyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate 4-(2,2-difluoroethanesulfinyl)acetophenone, which is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. The final step involves oxidation of the alcohol to the desired acetic acid derivative using an oxidizing agent like Jones reagent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethanesulfinyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(2,2-difluoroethylsulfinyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3S/c11-9(12)6-16(15)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYUAEWKAISTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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